7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves the use of potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasound (US) conditions. This method works well with dimethyl acetylenedicarboxylate (DMAD) and ethyl/methyl propiolate, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted reactions and other green chemistry techniques are preferred to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, depending on the substituents present on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential antituberculosis lead through high-throughput screening, showing various modes of action against Mycobacterium tuberculosis . It also exhibits potent in vitro DPP-4 inhibitory activity, making it a candidate for diabetes treatment .
Comparison with Similar Compounds
7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and detonation performance.
These compounds share a similar core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
7-ethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-2-6-5-8(12)10-7-3-4-9-11(6)7/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
GBVKXMUPCZILCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=CC=NN21 |
Origin of Product |
United States |
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